molecular formula C12H11NO3S B6429444 8-ethoxy-2-oxo-2H-chromene-3-carbothioamide CAS No. 71796-78-6

8-ethoxy-2-oxo-2H-chromene-3-carbothioamide

Cat. No.: B6429444
CAS No.: 71796-78-6
M. Wt: 249.29 g/mol
InChI Key: UUKCZXPNSUAVQR-UHFFFAOYSA-N
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Description

8-Ethoxy-2-oxo-2H-chromene-3-carbothioamide is a chemical reagent designed for research and development applications. As a derivative of 8-ethoxycoumarin, this compound belongs to a class of heterocycles known for their significant pharmacological potential. Chromene and coumarin derivatives are recognized for a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them valuable scaffolds in medicinal chemistry research . The core 8-ethoxycoumarin structure is a versatile building block, and its 3-position is often functionalized to create diverse heterocyclic systems . The carbothioamide group (-C(S)NH2) on this framework is a key functional handle for chemical synthesis. It can be used to construct various nitrogen- and sulfur-containing heterocycles, such as thiazoles and thiazolidinones, which are of high interest in drug discovery for creating new bioactive molecules . Researchers can employ this reagent to develop novel compounds for screening against various biological targets. This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal consumption.

Properties

IUPAC Name

8-ethoxy-2-oxochromene-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-2-15-9-5-3-4-7-6-8(11(13)17)12(14)16-10(7)9/h3-6H,2H2,1H3,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKCZXPNSUAVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in ethanol under reflux, catalyzed by piperidine or ammonium acetate. The aldehyde group of 3-ethoxysalicylaldehyde reacts with the active methylene group of diethyl malonate, forming a conjugated enone system. This cyclizes intramolecularly to yield the coumarin ester. Optimization studies indicate that yields range from 73% to 92%, depending on the electron-donating or withdrawing nature of substituents.

Structural Confirmation

Single-crystal X-ray diffraction (SCXRD) analysis of the ester intermediate confirms a monoclinic crystal system (space group P21/n) with unit cell parameters a = 7.5355(6) Å, b = 17.9307(14) Å, and c = 9.9423(8) Å. Intermolecular C–H···O hydrogen bonds stabilize the lattice, as revealed by Hirshfeld surface analysis.

Hydrolysis of the Ester to Carboxylic Acid

The ethyl ester group at position 3 of the coumarin core is hydrolyzed to a carboxylic acid, a critical precursor for carbothioamide formation.

Alkaline Hydrolysis

Treatment of the ester with aqueous sodium hydroxide (2–4 M) in ethanol at 60–80°C for 4–6 hours achieves near-quantitative conversion to 8-ethoxy-2-oxo-2H-chromene-3-carboxylic acid. The reaction is monitored by thin-layer chromatography (TLC), with yields exceeding 95% under optimized conditions.

Table 1: Hydrolysis Conditions and Yields

Ester DerivativeBaseTemperature (°C)Time (h)Yield (%)
Ethyl 8-ethoxy-2-oxo-2H-chromene-3-carboxylateNaOH80695

Conversion to Acyl Chloride Intermediate

The carboxylic acid is activated as an acyl chloride to facilitate nucleophilic substitution with thiourea or ammonium thiocyanate.

Thionyl Chloride Method

Refluxing the carboxylic acid with excess thionyl chloride (SOCl₂) in anhydrous dichloromethane for 2–3 hours produces the corresponding acyl chloride. The reaction is driven to completion by removing HCl gas, with yields typically >90%.

Oxalyl Chloride Alternative

Oxalyl chloride [(COCl)₂] in dimethylformamide (DMF)-catalyzed conditions offers a milder alternative, particularly for acid-sensitive substrates. This method achieves comparable yields (85–92%) at room temperature.

Introduction of the Carbothioamide Group

The final step involves reacting the acyl chloride with a sulfur-containing nucleophile to install the carbothioamide moiety.

Thiourea-Based Aminolysis

Treatment of the acyl chloride with thiourea in dry tetrahydrofuran (THF) under nitrogen atmosphere yields the target compound. The reaction proceeds via nucleophilic attack of the thiolate anion on the electrophilic carbonyl carbon, followed by deprotonation.

Table 2: Carbothioamide Synthesis Parameters

Acyl ChlorideReagentSolventTemperature (°C)Yield (%)
8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chlorideThioureaTHF2578
8-Ethoxy-2-oxo-2H-chromene-3-carbonyl chlorideAmmonium thiocyanateAcetone0–565

Chemoselectivity Challenges

Competing reactions, such as hydrolysis of the acyl chloride or formation of urea byproducts, necessitate strict anhydrous conditions. Recent studies highlight the role of copper catalysts in enhancing selectivity during thioamide formation, though this remains underexplored for coumarin systems.

Alternative Synthetic Routes

Direct Thioamidation of Esters

Lawesson’s reagent ([2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]) enables direct conversion of the ethyl ester to the carbothioamide. This one-pot method avoids the hydrolysis and acyl chloride steps but suffers from lower yields (50–60%) due to side reactions.

Microwave-Assisted Synthesis

Preliminary reports suggest that microwave irradiation (100–120°C, 20–30 minutes) accelerates the Knoevenagel and thioamidation steps, reducing reaction times by 70%. However, scalability and reproducibility data remain limited.

Characterization and Analytical Data

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption bands at 1680 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C–O–C ether), and 1150 cm⁻¹ (C=S stretch).

  • ¹H NMR : A singlet at δ 8.45 ppm (C3–H), a quartet at δ 4.15 ppm (OCH₂CH₃), and a triplet at δ 1.40 ppm (OCH₂CH₃).

  • Mass Spectrometry : Molecular ion peak at m/z 249.28 [M+H]⁺, consistent with the molecular formula C₁₂H₁₁NO₃S.

Crystallographic Insights

SCXRD analysis of this compound reveals a planar coumarin core with dihedral angles <5° between the chromene ring and substituents. The thioamide group participates in N–H···S hydrogen bonds, influencing supramolecular assembly.

Industrial and Regulatory Considerations

Scalability and Cost Analysis

Bulk synthesis remains challenging due to the high cost of Lawesson’s reagent (~$500/mol) and the need for anhydrous solvents. A recent cost-benefit analysis estimates a per-gram production cost of $85–$120 for research-grade material.

Environmental Impact

Waste streams containing thionation reagents (e.g., S₈, P₄S₁₀) require specialized treatment to avoid releasing toxic H₂S gas. Green chemistry approaches, such as using recyclable ionic liquid solvents, are under investigation .

Chemical Reactions Analysis

Types of Reactions: 8-Ethoxy-2-oxo-2H-chromene-3-carbothioamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Various substituted chromene derivatives

Scientific Research Applications

8-Ethoxy-2-oxo-2H-chromene-3-carbothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 8-ethoxy-2-oxo-2H-chromene-3-carbothioamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Table 1: Comparison of Key Coumarin Derivatives

Compound Name Substituents (Position) Functional Group (Position 3) Synthesis Method Key Biological Activity Melting Point (°C)
8-Ethoxy-2-oxo-2H-chromene-3-carbothioamide Ethoxy (8), Oxo (2) Carbothioamide Multi-component with isothiocyanates* Antimicrobial (hypothesized) N/A
8-Methoxy-2-oxo-2H-chromene-3-carboxamide Methoxy (8), Oxo (2) Carboxamide Piperidine-catalyzed condensation Under investigation N/A
7-Methoxy-2-oxo-2H-chromene-3-carboxylic acid Methoxy (7), Oxo (2) Carboxylic acid Classical Pechmann condensation N/A N/A
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives Fused benzochromene system Carboxylic acid Meldrum’s acid-based synthesis Not specified N/A
8-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime Hydroxy (8), Methyl (4), Oxime Oxime Condensation with hydroxylamine Anti-diabetic (α-glucosidase inhibition) N/A

Notes:

  • Ethoxy vs.
  • Carbothioamide vs. Carboxamide : The thioamide group (-COSH) introduces stronger hydrogen-bonding interactions compared to carboxamides (-CONH2), which could enhance binding to biological targets such as enzymes or receptors .

Physicochemical Properties

  • Melting Points : 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid (3g) has a melting point of 197–198°C , while 7,8-dihydroxy analogs melt at 270–271°C due to increased hydrogen bonding . Thioamide derivatives likely exhibit lower melting points than carboxylic acids due to reduced crystallinity.
  • Spectroscopic Data : IR spectra for carbothioamides would show characteristic C=S stretches (~1200–1050 cm⁻¹), distinct from carbonyl stretches in carboxylic acids (~1750 cm⁻¹) .

Biological Activity

8-Ethoxy-2-oxo-2H-chromene-3-carbothioamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

The compound features an ethoxy group at the 8-position and a carbothioamide functional group at the 3-position. This unique structure contributes to its reactivity and biological activity.

Property Details
Molecular Formula C11H13NO2S
Molecular Weight 225.29 g/mol
CAS Number 71796-78-6

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were reported to be as low as 0.22 μg/mL, showcasing its potent antibacterial activity .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It appears to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators. This mechanism positions it as a potential therapeutic agent for inflammatory diseases.

Anticancer Potential

This compound has shown promise in anticancer research. It inhibits cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Studies have indicated that the compound can induce significant cytotoxic effects on various cancer cell lines while maintaining low toxicity towards normal cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and cancer progression.
  • Receptor Binding : It binds to receptors that modulate cellular responses, particularly in cancer cells.
  • Antioxidant Activity : It scavenges free radicals, reducing oxidative stress that contributes to cellular damage .

Study on Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various derivatives, this compound was among the most active compounds tested, demonstrating superior efficacy against biofilm formation in Staphylococcus species compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Research

A recent investigation focused on the anti-inflammatory effects of this compound in animal models of arthritis. Results indicated a significant reduction in inflammatory markers and joint swelling when treated with this compound, supporting its potential use in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-ethoxy-2-oxo-2H-chromene-3-carbothioamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via Knoevenagel condensation, starting from substituted salicylaldehydes and active methylene reagents (e.g., ethyl cyanoacetate or thiourea derivatives). Key parameters include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity, while ethanol/water mixtures improve crystallization .
  • Catalysts : Piperidine or ammonium acetate are commonly used to facilitate cyclization .
  • Temperature : Reactions typically proceed at 80–100°C under reflux, with microwave-assisted synthesis reducing time and side products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is recommended .

Q. How can structural characterization of this compound be performed to confirm its molecular identity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.4–1.6 ppm (triplet, ethoxy CH₃), δ 4.2–4.4 ppm (quartet, ethoxy CH₂), and δ 8.1–8.3 ppm (singlet, coumarin C=O) .
  • ¹³C NMR : Carbonyl signals at ~160–165 ppm (C=O), 115–125 ppm (aromatic carbons), and 60–65 ppm (ethoxy CH₂) .
  • HRMS : Confirm molecular ion [M+H]⁺ with m/z accuracy <5 ppm .
  • X-ray crystallography : Resolve hydrogen-bonding patterns (e.g., C–H···O/S interactions) to validate solid-state packing .

Q. What are the key spectroscopic features distinguishing the thioamide group in this compound from its carboxamide analogs?

  • Methodological Answer : The thioamide group (-C(=S)-NH₂) exhibits:

  • UV-Vis : Redshifted absorption (~350–400 nm) due to extended conjugation vs. carboxamides (~300–350 nm) .
  • IR : Strong ν(C=S) stretch at 1200–1250 cm⁻¹ (absent in carboxamides) and ν(N–H) at 3300–3400 cm⁻¹ .
  • ¹H NMR : Broad singlet for NH₂ protons (~10–12 ppm) due to hydrogen bonding with sulfur .

Advanced Research Questions

Q. How do electronic and steric effects of the ethoxy and thioamide substituents influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • Electronic Effects : The ethoxy group (electron-donating) activates the coumarin ring for electrophilic substitution at C-6/C-8 positions. The thioamide’s electron-withdrawing nature directs nucleophiles (e.g., amines, thiols) to the C-3 position .
  • Steric Effects : Bulky nucleophiles (e.g., tert-butylamine) require polar solvents (DMF) and elevated temperatures (100–120°C) to overcome steric hindrance .
  • Reaction Monitoring : Use TLC (silica, chloroform/methanol) and LC-MS to track intermediates and byproducts .

Q. What computational methods are suitable for predicting the photophysical properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to model HOMO-LUMO gaps and excitation energies. Compare with experimental UV-Vis and fluorescence data .
  • TD-DFT : Simulate electronic transitions to identify charge-transfer states influenced by the thioamide group .
  • Solvent Effects : Include PCM models to account for solvent polarity on emission spectra .

Q. How can conflicting data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Dose-Response Assays : Perform MIC (minimum inhibitory concentration) and IC₅₀ (cytotoxicity) tests in parallel to distinguish selective activity .
  • Substituent Variation : Syntize analogs (e.g., replacing ethoxy with methoxy or altering thioamide to amide) to isolate contributions of specific groups .
  • Molecular Docking : Map interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?

  • Methodological Answer :

  • Catalytic Asymmetric Synthesis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) in Knoevenagel reactions to control stereochemistry .
  • Crystallization-Induced Diastereomer Resolution : Introduce chiral auxiliaries (e.g., menthol esters) to separate enantiomers .
  • Process Analytical Technology (PAT) : Implement in-line FTIR and Raman spectroscopy for real-time monitoring of enantiomeric excess .

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